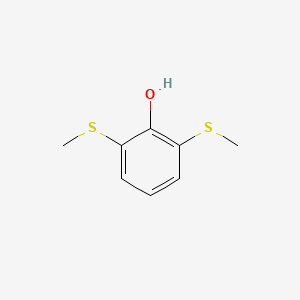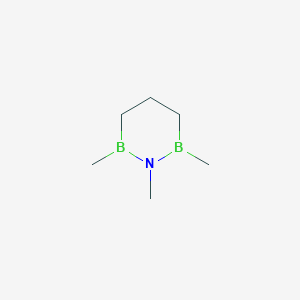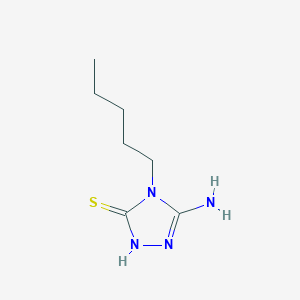![molecular formula C26H22Br2N2 B14391663 2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide CAS No. 88209-90-9](/img/structure/B14391663.png)
2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide is a chemical compound with the molecular formula C26H22Br2N2. It is known for its unique structure, which includes two isoquinolin-2-ium groups connected by a 1,4-phenylenebis(methylene) linker. This compound is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide typically involves the reaction of isoquinoline with 1,4-bis(bromomethyl)benzene. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinolin-2-ium groups to isoquinoline.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of isoquinoline derivatives.
Substitution: Formation of substituted isoquinolin-2-ium compounds.
科学研究应用
2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide involves its interaction with specific molecular targets. The isoquinolin-2-ium groups can interact with nucleic acids and proteins, leading to changes in their structure and function. This compound can also interfere with cellular signaling pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide
- Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[2,4,6-trimethyl-, dibromide
- Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(phenylmethyl)-, dibromide
Uniqueness
2,2’-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide is unique due to its isoquinolin-2-ium groups, which impart distinct chemical and biological properties.
属性
CAS 编号 |
88209-90-9 |
|---|---|
分子式 |
C26H22Br2N2 |
分子量 |
522.3 g/mol |
IUPAC 名称 |
2-[[4-(isoquinolin-2-ium-2-ylmethyl)phenyl]methyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C26H22N2.2BrH/c1-3-7-25-19-27(15-13-23(25)5-1)17-21-9-11-22(12-10-21)18-28-16-14-24-6-2-4-8-26(24)20-28;;/h1-16,19-20H,17-18H2;2*1H/q+2;;/p-2 |
InChI 键 |
SMOXLVWDPFNFEP-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC3=CC=C(C=C3)C[N+]4=CC5=CC=CC=C5C=C4.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


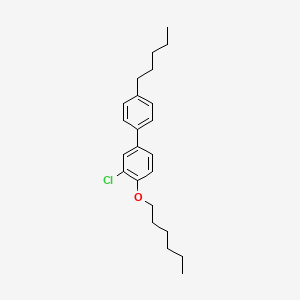
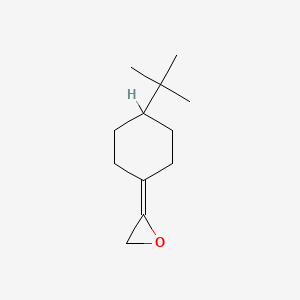
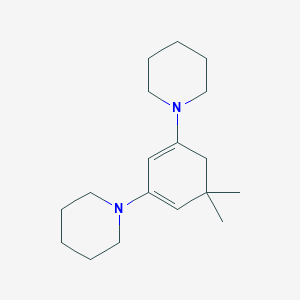
![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
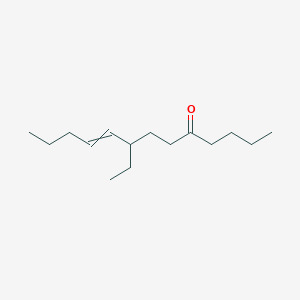


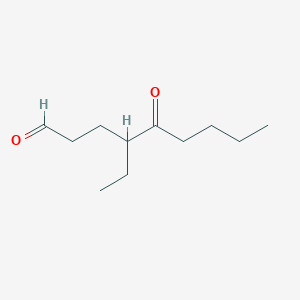
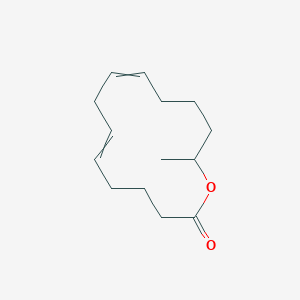

![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
